4-Fluoro-2,5-dimethylphenylboronic acid
Overview
Description
4-Fluoro-2,5-dimethylphenylboronic acid is an organoboron compound with the molecular formula C₈H₁₀BFO₂. It is a member of the arylboronic acid family, which are known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group (-B(OH)₂) attached to a fluorinated aromatic ring with two methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2,5-dimethylphenylboronic acid can be synthesized through several methods, including:
Direct Borylation: This involves the direct borylation of 4-fluoro-2,5-dimethylbenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Lithiation-Borylation: Another method involves the lithiation of 4-fluoro-2,5-dimethylbenzene followed by reaction with a boron electrophile like trimethyl borate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
4-Fluoro-2,5-dimethylphenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Aromatics: From nucleophilic substitution.
Scientific Research Applications
4-Fluoro-2,5-dimethylphenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is a valuable building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura coupling.
Pharmaceuticals: It is used in the synthesis of biologically active compounds and potential drug candidates.
Materials Science: It is employed in the development of advanced materials, including polymers and electronic materials.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The primary mechanism of action for 4-fluoro-2,5-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
4-Fluoro-2,5-dimethylphenylboronic acid can be compared with other arylboronic acids such as:
Phenylboronic Acid: Lacks the fluorine and methyl substituents, making it less sterically hindered and potentially less reactive in certain reactions.
4-Fluorophenylboronic Acid: Similar in having a fluorine substituent but lacks the methyl groups, which can affect its reactivity and steric properties.
2,4-Difluorophenylboronic Acid: Contains two fluorine atoms, which can significantly alter its electronic properties compared to this compound.
Each of these compounds has unique properties that make them suitable for different applications in organic synthesis and materials science .
Properties
IUPAC Name |
(4-fluoro-2,5-dimethylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEWNOKICGAJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674453 | |
Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-10-1 | |
Record name | B-(4-Fluoro-2,5-dimethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluoro-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2,5-dimethylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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